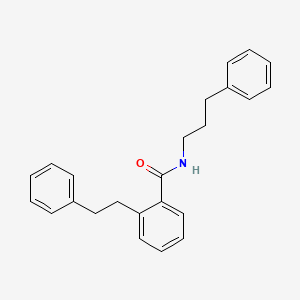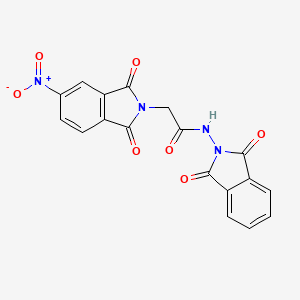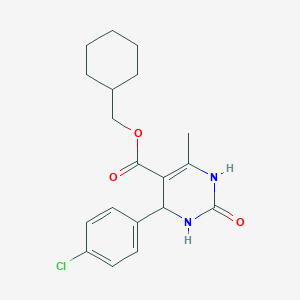![molecular formula C16H22ClN3O3S B5108325 2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5108325.png)
2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a thiazolidinone derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride is complex and not fully understood. However, it is thought to act by inhibiting various enzymes and signaling pathways involved in disease progression. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride has been found to have a range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, as well as to inhibit the growth and proliferation of various cancer cell lines. Additionally, this compound has been found to have antibacterial and antifungal activity, making it a potential candidate for the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride in lab experiments is its potential as a drug target for the treatment of various diseases. Additionally, this compound has been found to have a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. One limitation of using this compound in lab experiments is its complex synthesis process, which may limit its availability for some researchers.
Orientations Futures
There are many potential future directions for research on 2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride. One area of interest is its potential as a drug target for the treatment of various diseases, including cancer and infectious diseases. Additionally, further investigation into the mechanism of action of this compound may lead to the development of new drugs with improved efficacy and fewer side effects. Finally, research on the synthesis of this compound may lead to the development of more efficient and cost-effective methods for its production.
Méthodes De Synthèse
The synthesis of 2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride is a complex process that requires several steps. One common method for synthesizing this compound involves the reaction of 4-nitrobenzaldehyde with 2-(1-piperidinyl)ethanamine to form an imine intermediate. This intermediate is then reacted with thioacetic acid to form the thiazolidinone ring, which is subsequently hydrolyzed to form the final product.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a drug target for the treatment of various diseases. For example, this compound has been found to have potential anticancer activity, as well as activity against infectious diseases such as tuberculosis.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S.ClH/c20-15-12-23-16(13-4-6-14(7-5-13)19(21)22)18(15)11-10-17-8-2-1-3-9-17;/h4-7,16H,1-3,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCVYNUTSIHRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-3-(2-piperidin-1-ylethyl)-1,3-thiazolidin-4-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5108253.png)
![4-(2-methoxyethoxy)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5108260.png)
![2-[{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}(methyl)amino]ethanol](/img/structure/B5108265.png)
![2,3-bis(3-{[4-(phenylthio)phenyl]ethynyl}phenyl)quinoxaline](/img/structure/B5108266.png)

![N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5108295.png)
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5108304.png)
![5,5,5-trifluoro-4-{[(mesitylsulfonyl)amino]methyl}pentanoic acid](/img/structure/B5108310.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-iodo-4-methylbenzene](/img/structure/B5108313.png)


![ethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5108340.png)
![1-(4-chlorophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5108353.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5108357.png)